1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H13N5O2 and its molecular weight is 271.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is a novel compound notable for its unique combination of a triazole moiety and a tetrahydroisoquinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.
Structural Characteristics
The molecular formula of this compound is C13H13N5O2 with a molecular weight of 271.27 g/mol. The presence of the triazole ring is significant as it acts as a pharmacophore that contributes to various biological activities.
1. Anti-Cancer Properties
Research indicates that the compound exhibits significant anti-cancer properties. The triazole moiety has been linked to inducing apoptosis and inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by targeting specific pathways involved in tumor growth.
Table 1: Summary of Anti-Cancer Activity
Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-triazole-4-carboxamide | MCF-7 | Not specified | Apoptosis induction |
Similar Triazole Derivative | HCT-116 | 2.6 | Thymidylate synthase inhibition |
Similar Triazole Derivative | HepG2 | 1.4 | Apoptosis induction |
2. Anti-Inflammatory Activity
The compound has also shown promise in modulating the N-formyl peptide receptor-like 1 (FPRL-1), which plays a critical role in inflammatory responses. By regulating leukocyte trafficking and promoting the resolution of inflammation, this compound may serve as a therapeutic agent for conditions characterized by excessive inflammation.
Case Study: Inflammatory Response Modulation
In vitro studies have demonstrated that derivatives similar to 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-triazole-4-carboxamide effectively reduced pro-inflammatory cytokine levels in activated macrophages, suggesting potential applications in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves reactions that form the triazole ring through azide-alkyne cycloaddition or other coupling methods. The formation of the carboxamide group can be achieved through the reaction of an amine with an acid chloride or via amidation of a carboxylic acid.
Synthesis Overview
- Azide-Alkyne Cycloaddition : A common method to create the triazole ring.
- Amidation Reaction : Used for forming the carboxamide group.
- Purification : High-performance liquid chromatography (HPLC) is often employed to achieve purity.
Comparative Analysis
Several compounds share structural similarities with 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-triazole-4-carboxamide. These include:
Table 2: Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Aryltriazoles | Contains triazole rings | Anticancer properties |
Tetrahydroisoquinoline Derivatives | Similar core structure | Neuroprotective effects |
Triazole-containing Hybrids | Various substitutions on triazole | Antimicrobial and anticancer |
Eigenschaften
IUPAC Name |
1-methyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-18-7-11(16-17-18)13(20)15-9-3-2-8-4-5-14-12(19)10(8)6-9/h2-3,6-7H,4-5H2,1H3,(H,14,19)(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWUZTMGUAUMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.